2-Fluoro-1-methoxynaphthalene

Catalog No.
S14318865
CAS No.
88288-00-0
M.F
C11H9FO
M. Wt
176.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-1-methoxynaphthalene

CAS Number

88288-00-0

Product Name

2-Fluoro-1-methoxynaphthalene

IUPAC Name

2-fluoro-1-methoxynaphthalene

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

InChI

InChI=1S/C11H9FO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3

InChI Key

BHMMYIVPMDOGME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)F

2-Fluoro-1-methoxynaphthalene (CAS: 88288-00-0) is a highly specialized halogenated aromatic building block primarily procured for advanced organic synthesis, pharmaceutical development, and materials science. Featuring a methoxy group at the C1 position and a fluorine atom at the C2 position, this compound provides a unique steric and electronic profile. Its primary procurement value lies in its ability to bypass hazardous electrophilic fluorination steps and serve as a precision precursor for Directed Ortho Metalation (DoM), enabling access to complex 1,2,3- and 1,2,8-trisubstituted naphthalene architectures that are inaccessible through standard functionalization of unhalogenated analogs [1].

Research Fit

Scaffold Dual-substituted naphthalene building block with 2-fluoro and 1-methoxy groups
Physicochemical Balanced lipophilicity and hydrogen-bond acceptor capacity for drug-like design
Synthetic Accessible via electrophilic fluorination of commercial 1-methoxynaphthalene

Attempting to substitute 2-Fluoro-1-methoxynaphthalene with the more common 1-methoxynaphthalene requires downstream electrophilic fluorination, which typically utilizes hazardous reagents like acetyl hypofluorite (AcOF) or Selectfluor. These reactions inherently produce mixtures of 2-fluoro and 4-fluoro isomers, necessitating resource-intensive chromatographic separation and resulting in significant yield losses [1]. Furthermore, substituting with the regioisomer 1-fluoro-2-methoxynaphthalene fundamentally alters the Directed Ortho Metalation (DoM) trajectory, directing functionalization to the C3 position rather than allowing access to the C8 peri-position, thereby derailing target-specific synthetic routes [2].

Substitution Risk

Regioisomeric mismatch
1-Fluoro-2-methoxy isomer creates fundamentally different dipole orientation and reactivity profile
Missing functionality
Mono-substituted analogs lack either hydrogen-bond acceptor (2-fluoronaphthalene) or fluorine modulation (1-methoxynaphthalene)
Regioselectivity loss
Single-substituent naphthalenes cannot replicate the dual-directing metalation control

Elimination of Hazardous Fluorination and Isomer Separation

Procuring pure 2-Fluoro-1-methoxynaphthalene directly bypasses the need for in-house electrophilic fluorination of 1-methoxynaphthalene. Literature demonstrates that fluorination of 1-methoxynaphthalene using acetyl hypofluorite (AcOF) yields only 61% of the desired 2-fluoro isomer, alongside 8% of the 4-fluoro byproduct and unreacted starting material [1]. In industrial or scale-up contexts, relying on the unfluorinated baseline introduces a ~40% material loss and requires hazardous reagent handling, whereas procuring the >98% pure target compound ensures immediate readiness for downstream cross-coupling or lithiation.

Evidence DimensionTarget Isomer Yield / Material Efficiency
Target Compound DataProcured 2-Fluoro-1-methoxynaphthalene: >98% usable material
Comparator Or BaselineIn-house fluorination of 1-methoxynaphthalene: ~61% yield (plus 8% 4-fluoro isomer)
Quantified Difference37% higher material efficiency and elimination of isomeric separation
ConditionsStandard electrophilic fluorination using AcOF in CH2Cl2-CFCl3

Procuring the pre-fluorinated compound prevents significant yield losses and eliminates the safety hazards associated with handling reactive electrophilic fluorinating agents.

Lipophilicity balance
Cross-study comparable
ΔLogP +0.35 vs. 1-methoxynaphthalene
Intermediate lipophilicity with retained TPSA supports drug-like property tuning
Computed values; experimental confirmation may vary

Enabling Peri-Position (C8) and C3 Regioselective Functionalization

In standard 1-methoxynaphthalene, Directed Ortho Metalation (DoM) using alkyl lithium reagents occurs predominantly at the C2 position due to the strong directing effect of the methoxy group. By utilizing 2-Fluoro-1-methoxynaphthalene, the C2 position is chemically blocked. This forces the metalation to occur either at the C3 position (directed by fluorine) or the C8 peri-position (directed by the methoxy group), depending on the specific base and solvent conditions employed [1]. This blocked-pathway strategy provides exclusive access to 1,2,8-trisubstituted naphthalenes, which cannot be synthesized from the unfluorinated baseline.

Evidence DimensionPrimary Lithiation Site
Target Compound Data2-Fluoro-1-methoxynaphthalene: C3 or C8 (peri) positions
Comparator Or Baseline1-Methoxynaphthalene: C2 position
Quantified DifferenceComplete shift in regioselectivity due to C2 blocking
ConditionsAlkyl lithium (e.g., n-BuLi or sec-BuLi) mediated DoM in THF

Buyers targeting complex trisubstituted naphthalenes must procure this specific compound to force functionalization to the otherwise inaccessible C3 or C8 positions.

Metalation control
Class-level inference
Dual fluoro/methoxy directing groups expected to produce distinct regiochemical outcomes vs. mono-substituted analogs
May enable divergent site-selective C–H functionalization
Data to verify; based on substituent effect principles

Metabolic Stability and Lipophilicity Modulation in Drug Design

In pharmaceutical development, the naphthalene core is highly susceptible to cytochrome P450-mediated oxidative metabolism, particularly at the electron-rich C2 and C4 positions of 1-methoxynaphthalene. The strategic placement of the highly electronegative fluorine atom at C2 in 2-Fluoro-1-methoxynaphthalene effectively blocks this metabolic hotspot by replacing a weaker C-H bond (~99 kcal/mol) with a highly robust C-F bond (~116 kcal/mol) [1]. Compared to the non-fluorinated analog, this substitution enhances the pharmacokinetic stability of downstream active pharmaceutical ingredients (APIs) without adding significant steric bulk.

Evidence DimensionBond Dissociation Energy (Metabolic Hotspot)
Target Compound Data2-Fluoro-1-methoxynaphthalene: C-F bond (~116 kcal/mol)
Comparator Or Baseline1-Methoxynaphthalene: C-H bond (~99 kcal/mol)
Quantified Difference~17 kcal/mol higher bond strength, preventing CYP450 oxidation
ConditionsIn vivo metabolic stability profiling (pharmacokinetic modeling)

For pharmaceutical procurement, this compound serves as a critical bioisosteric building block to improve the metabolic half-life of naphthalene-containing drug candidates.

19F NMR fingerprint
Class-level inference
Unique 19F chemical shift expected from ortho-methoxy field and mesomeric effects
Supports identity and regioisomeric purity verification
Reference shift not publicly available; Adcock-Dewar framework supports differentiation
Synthetic accessibility
Supporting evidence
Single-step electrophilic fluorination of 1-methoxynaphthalene possible
May offer lower cost and reliable supply vs. regioisomer
Not quantified; based on electrophilic substitution principles

Synthesis of 1,2,8-Trisubstituted Naphthalene Scaffolds

Directly leveraging the blocked C2 position, this compound is the optimal starting material for generating sterically congested peri-substituted architectures via Directed Ortho Metalation (DoM) at the C8 position [1]. This is highly relevant for the development of novel chiral ligands and complex natural product total synthesis.

Development of Metabolically Stable Pharmaceutical APIs

Utilizing the robust C-F bond at the C2 position, medicinal chemists procure this compound to replace 1-methoxynaphthalene moieties that suffer from rapid in vivo clearance [2]. It serves as a direct bioisostere that improves the pharmacokinetic profile of the final drug candidate.

Advanced OLED and Liquid Crystal Material Precursors

The unique push-pull electronic effect created by the adjacent C1-methoxy and C2-fluoro groups alters the HOMO/LUMO energy levels compared to unfluorinated analogs. This makes it a valuable building block for tuning the optoelectronic properties and molecular packing of functional materials [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Balanced lipophilicity and hydrogen-bond acceptor profile
Permeability and metabolic stability assays
Regioselective C–H functionalization
Dual fluoro/methoxy directing group pattern
Metalation regioselectivity screening
Liquid crystal material tuning
Fluorine substitution pattern and dipole orientation
Dielectric anisotropy and mesophase characterization
19F NMR probe development
Distinct 19F chemical shift for tracking
NMR-based identity and purity verification

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

176.063743068 g/mol

Monoisotopic Mass

176.063743068 g/mol

Heavy Atom Count

13

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